Emission Wavelength in the NIR-I Tissue Transparency Window: Cy5.5 DBCO vs Cy5 DBCO
Cy5.5 DBCO emits at 710 nm versus Cy5 DBCO at 662 nm, a 48 nm bathochromic shift that moves detection from the visible/NIR boundary into the NIR-I window (700–900 nm), where hemoglobin and water absorption are minimized, enabling deeper tissue penetration and lower autofluorescence background [1]. This spectral separation also reduces cross-talk in multi-color imaging panels when paired with shorter-wavelength probes. The Cy5.5 fluorophore is documented to support tissue penetration >1 cm versus Cy5, which is recommended only for superficial or ex vivo tissue imaging [1].
| Evidence Dimension | Fluorescence emission maximum (wavelength determining tissue penetration depth) |
|---|---|
| Target Compound Data | Cy5.5 DBCO: λem = 710 nm, λex = 684 nm (in organic solvent) |
| Comparator Or Baseline | Cy5 DBCO: λem = 662 nm, λex = 646 nm |
| Quantified Difference | Δλem = +48 nm (Cy5.5 DBCO is red-shifted by 48 nm relative to Cy5 DBCO) |
| Conditions | Vendor-specified spectral data; Cy5.5 DBCO from BroadPharm datasheet; Cy5 DBCO from ChemicalBook datasheet |
Why This Matters
The 48 nm red-shift places Cy5.5 DBCO emission within the NIR-I tissue transparency window, directly enabling in vivo deep-tissue imaging applications that are inaccessible to Cy5 DBCO—a critical procurement criterion when selecting between these two DBCO-fluorophore conjugates for animal studies.
- [1] ChemicalBook. Cyanine5 DBCO (CAS 2182601-71-2). Abs/Em Maxima: 646/662 nm. View Source
